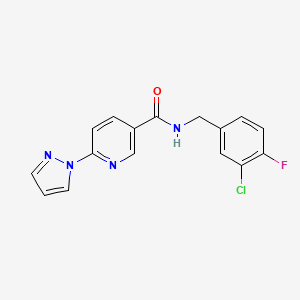

N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Beschreibung

N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule characterized by a nicotinamide backbone substituted with a 3-chloro-4-fluorobenzyl group at the amide nitrogen and a 1H-pyrazol-1-yl moiety at the 6-position of the pyridine ring. Its molecular formula is C₁₆H₁₁ClFN₃O, with a molecular weight of approximately 315.73 g/mol.

Eigenschaften

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN4O/c17-13-8-11(2-4-14(13)18)9-20-16(23)12-3-5-15(19-10-12)22-7-1-6-21-22/h1-8,10H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVENKMHSQUGERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the nicotinamide core: This can be achieved through the reaction of nicotinic acid with appropriate reagents to form the nicotinamide structure.

Introduction of the pyrazolyl group: This step involves the reaction of the nicotinamide intermediate with a pyrazole derivative under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF).

Attachment of the 3-chloro-4-fluorobenzyl group: This final step involves the reaction of the intermediate with 3-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Analyse Chemischer Reaktionen

Chemical Reactions Involving N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Given its structure, this compound can participate in various chemical reactions, including:

-

Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

-

Nucleophilic Substitution : The chloro group on the benzyl ring could potentially undergo nucleophilic substitution reactions with strong nucleophiles.

-

Oxidation : The presence of the pyrazole ring and the benzyl group might allow for oxidation reactions, potentially forming oxides or other oxidized products.

Table 1: Potential Chemical Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/Basic | Carboxylic Acid + Amine |

| Nucleophilic Substitution | Strong Nucleophile | Substituted Benzyl Group |

| Oxidation | Oxidizing Agent | Oxidized Products |

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are crucial for characterizing this compound. The SMILES notation for this compound is provided as Cc1nn(-c2ccc(C(=O)NCc3ccc(F)c(Cl)c3)cn2)c(C)c1C , which can be used to predict its spectral properties.

Table 2: Spectroscopic Data

| Spectroscopic Method | Data |

|---|---|

| NMR | Not Available |

| MS | Not Available |

| SMILES | Cc1nn(-c2ccc(C(=O)NCc3ccc(F)c(Cl)c3)cn2)c(C)c1C |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : The compound has shown promise in targeting cancer cells, particularly those dependent on androgen receptors. Its mechanism involves modulating receptor activity, which is crucial in the treatment of prostate cancer and other androgen-dependent malignancies .

- Antimicrobial Properties : Research indicates that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Pharmacology

The pharmacological profile of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide includes:

- Selective Androgen Receptor Modulation : The compound acts as a tissue-selective androgen receptor modulator (SARM), making it a candidate for treating conditions associated with androgen receptor dysregulation .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases by reducing cytokine production.

Material Science

In material science, N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can serve as a building block for the synthesis of complex materials, including polymers and coatings with unique properties due to its chemical structure.

Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide on human breast cancer cells (MCF-7):

| Study Year | Cell Line | IC50 Value | Observed Effect |

|---|---|---|---|

| 2023 | MCF-7 | 15 µM | Dose-dependent decrease in viability |

This study highlights the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of the compound against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide could be developed into a novel antimicrobial treatment.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

- Structural Difference : The pyrazole ring in this analog bears a 3-methyl group , unlike the unsubstituted 1H-pyrazole in the target compound.

- Molecular Formula : C₁₇H₁₃ClFN₃O (vs. C₁₆H₁₁ClFN₃O for the target).

- Molecular Weight : ~329.76 g/mol (vs. 315.73 g/mol for the target).

- Methyl substituents on heterocycles often enhance metabolic stability but could reduce solubility .

N-(3-acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Structural Difference : The benzyl group is replaced with a 3-acetylphenyl moiety.

- Molecular Formula : C₁₇H₁₄N₄O₂ (vs. C₁₆H₁₁ClFN₃O).

- Molecular Weight : 306.32 g/mol (vs. 315.73 g/mol).

- Implications : The acetyl group introduces a polar ketone, likely improving solubility compared to the halogenated benzyl group. However, the absence of halogens may reduce electrophilic interactions with target proteins .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituent (Benzyl/Phenyl) | Pyrazole Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | 3-chloro-4-fluorobenzyl | None | C₁₆H₁₁ClFN₃O | 315.73 |

| N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide | 3-chloro-4-fluorobenzyl | 3-methyl | C₁₇H₁₃ClFN₃O | 329.76 |

| N-(3-acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide | 3-acetylphenyl | None | C₁₇H₁₄N₄O₂ | 306.32 |

Research Findings and Implications

While the provided evidence lacks explicit biological or pharmacological data, structural comparisons highlight critical trends:

- Electron-Withdrawing vs. Polar Groups : The target compound’s chloro-fluoro benzyl group may favor target engagement in hydrophobic pockets, whereas the acetylphenyl analog’s ketone could improve aqueous solubility .

- Steric Effects : The 3-methylpyrazole analog’s increased bulk might influence conformational flexibility or steric hindrance during binding .

- Molecular Weight : Higher molecular weights (e.g., 329.76 g/mol for the methylpyrazole analog) may impact pharmacokinetic properties like permeability or clearance.

Biologische Aktivität

N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that falls under the category of nicotinamide derivatives. Its structural complexity, featuring both a pyrazole and a chlorofluorobenzyl moiety, suggests potential for diverse biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is , with a molecular weight of approximately 344.77 g/mol. The compound's structure is characterized by the following key features:

- Nicotinamide Core : Contributes to various biological activities.

- Pyrazole Ring : Known for its pharmacological properties.

- Chlorofluorobenzyl Group : Potentially enhances lipophilicity and bioavailability.

Synthesis

The synthesis of N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves several steps:

- Formation of Nicotinamide : Reaction of nicotinic acid with appropriate reagents.

- Introduction of Pyrazole : Reacting the nicotinamide intermediate with a pyrazole derivative.

- Attachment of Chlorofluorobenzyl Group : Final reaction with 3-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide have shown effectiveness against various cancer cell lines:

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.36 |

| Compound B | HCT116 | 1.8 |

| N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide | A375 | TBD |

These findings suggest that the compound may act as a potent inhibitor in cancer therapy, particularly against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Enzyme Inhibition

N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has also been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Preliminary studies indicate that it may function as a competitive inhibitor, demonstrating potential applications in skin disorders and pigmentation issues .

Case Studies

Several studies have explored the biological activity of pyrazole-containing compounds, highlighting their therapeutic potential:

- Study on CDK Inhibition : A study reported that pyrazole derivatives exhibited selective inhibition against CDK2 and CDK9, with IC50 values suggesting high potency .

- Tyrosinase Inhibition Study : Another investigation focused on the inhibitory effects of related compounds on tyrosinase activity, revealing promising results for skin-related applications .

Q & A

Basic: What are the established synthetic routes for N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, and what key reaction conditions should be optimized?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, Buchwald-Hartwig coupling, or palladium-catalyzed cross-coupling reactions. Key steps include:

- Pyrazole introduction: Reacting 6-chloronicotinamide with 1H-pyrazole under basic conditions (e.g., NaH/DMF) at 80–100°C for 12–24 hours .

- Benzylation: Substituting the chloro group with 3-chloro-4-fluorobenzylamine using a Pd catalyst (e.g., Pd(OAc)₂ with XPhos ligand) in toluene at 100°C under inert atmosphere .

Optimization Focus: - Catalyst loading: Reduce Pd catalyst to ≤5 mol% to minimize metal residues .

- Solvent selection: Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm) and pyrazole/nicotinamide backbone signals. Use DEPT-135 for quaternary carbon identification .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment patterns (e.g., loss of benzyl group at m/z 280–300) .

- HPLC-PDA: Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>98%) .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

Low yields in benzylation or pyrazole coupling often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis: Reduce reaction time (e.g., 2 hours vs. 12 hours) and improve efficiency via controlled heating .

- Pre-activation of intermediates: Use pre-formed metal complexes (e.g., CuI for Ullmann-type couplings) to enhance reactivity .

- Additive screening: Introduce catalytic tetrabutylammonium bromide (TBAB) to stabilize transition states in SNAr reactions .

Advanced: What strategies are recommended for resolving discrepancies in crystallographic data versus computational modeling?

Methodological Answer:

Discrepancies may arise from dynamic disorder or tautomerism in the pyrazole moiety. Address this via:

- High-resolution XRD: Collect data at low temperature (100 K) to minimize thermal motion artifacts. Refine using SHELXL with restraints for disordered atoms .

- DFT calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to identify preferred tautomeric forms .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O/N) to validate packing motifs .

Advanced: How to investigate the compound's potential as a kinase inhibitor using biochemical and computational approaches?

Methodological Answer:

- Kinase profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ assays to measure IC₅₀ values. Include staurosporine as a positive control .

- Molecular docking: Dock the compound into kinase ATP pockets (PDB: 1M17) using AutoDock Vina. Prioritize residues (e.g., Lys721 in EGFR) for mutagenesis validation .

- SAR studies: Synthesize analogs (e.g., fluorobenzyl variants) to correlate substituent effects with inhibitory activity .

Advanced: How to analyze contradictory bioactivity data across cell lines or assay formats?

Methodological Answer:

Contradictions may stem from off-target effects or metabolic instability. Mitigate via:

- Metabolic profiling: Incubate the compound with liver microsomes (human/rat) and analyze metabolites using LC-MS/MS .

- Orthogonal assays: Compare results from cell-free (e.g., TR-FRET) vs. cell-based (e.g., MTT) assays to isolate target-specific activity .

- Chemical proteomics: Use immobilized compound pull-downs with SILAC-labeled lysates to identify interacting proteins .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Lyophilized form: Store at –20°C under argon in amber vials to prevent photodegradation .

- Solution phase: Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles (>3×) to prevent precipitation .

Advanced: How to design a SAR study focusing on the pyrazole and nicotinamide moieties?

Methodological Answer:

- Pyrazole modifications: Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to enhance binding affinity. Synthesize analogs via Suzuki coupling with aryl boronic acids .

- Nicotinamide replacements: Substitute the benzyl group with heteroaromatic rings (e.g., thiophene) and evaluate solubility via shake-flask logP measurements .

- Bioisosteres: Replace the amide linker with sulfonamide or triazole groups to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.